molecular formula C19H20F3N7 B12245811 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B12245811
M. Wt: 403.4 g/mol
InChI Key: FVASBHKDJOFAES-UHFFFAOYSA-N
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Description

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused ring systems, including a triazolopyridazine and a pyrrolopyrrole, as well as a trifluoromethyl group attached to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials

  • Formation of the Triazolopyridazine Ring System: : This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate nitrile or ester. The reaction is typically carried out under acidic or basic conditions, with the choice of solvent and temperature depending on the specific reagents used.

  • Construction of the Pyrrolopyrrole Ring System: : This step involves the cyclization of a suitable precursor, such as a diamine or diacid, with an appropriate aldehyde or ketone. The reaction is typically carried out under acidic or basic conditions, with the choice of solvent and temperature depending on the specific reagents used.

  • Introduction of the Trifluoromethyl Group: : This step involves the introduction of the trifluoromethyl group using a suitable reagent, such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is typically carried out under basic conditions, with the choice of solvent and temperature depending on the specific reagents used.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This typically involves optimizing the reaction conditions to improve yield and purity, as well as developing efficient purification methods to remove impurities. The choice of starting materials and reagents may also be adjusted to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine can undergo a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using suitable oxidizing agents, such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

  • Reduction: : The compound can be reduced using suitable reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.

  • Substitution: : The compound can undergo substitution reactions with suitable nucleophiles or electrophiles, such as halogens or alkyl groups, to form substituted derivatives.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the specific transformation desired. For example, oxidation reactions may be carried out in acidic or basic conditions, with the choice of solvent and temperature depending on the specific oxidizing agent used. Similarly, reduction reactions may be carried out in acidic or basic conditions, with the choice of solvent and temperature depending on the specific reducing agent used.

Major Products Formed

The major products formed from these reactions depend on the specific transformation desired. For example, oxidation reactions may produce oxidized derivatives, such as ketones or carboxylic acids, while reduction reactions may produce reduced derivatives, such as alcohols or amines. Substitution reactions may produce substituted derivatives, such as halogenated or alkylated compounds.

Scientific Research Applications

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, as well as a ligand for coordination chemistry studies.

  • Biology: : The compound is used as a probe for studying biological processes, such as enzyme activity and protein-protein interactions.

  • Medicine: : The compound is used as a lead compound for the development of new drugs, particularly for the treatment of diseases such as cancer and infectious diseases.

  • Industry: : The compound is used as a precursor for the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The specific molecular targets and pathways involved depend on the specific disease or condition being treated.

Comparison with Similar Compounds

2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine: : This compound has a similar structure but with a methyl group instead of an ethyl group.

  • 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(difluoromethyl)pyridine: : This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

  • 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)quinoline: : This compound has a similar structure but with a quinoline ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C19H20F3N7

Molecular Weight

403.4 g/mol

IUPAC Name

3-ethyl-6-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H20F3N7/c1-2-15-24-25-17-5-6-18(26-29(15)17)28-10-12-8-27(9-13(12)11-28)16-4-3-14(7-23-16)19(20,21)22/h3-7,12-13H,2,8-11H2,1H3

InChI Key

FVASBHKDJOFAES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

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